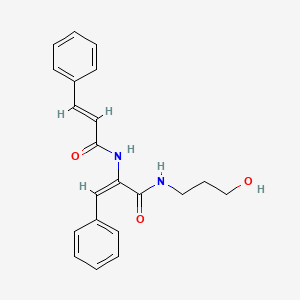
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide, also known as CAPPA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CAPPA belongs to the class of acrylamide derivatives that have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide is not fully understood. However, studies have suggested that 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide exerts its biological activities by modulating various signaling pathways. In cancer cells, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In addition, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In addition, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to inhibit the migration and invasion of cancer cells. In inflammation, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide is its synthetic nature, which allows for the production of large quantities of the compound. In addition, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to have low toxicity in vitro, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide in vivo. Additionally, the identification of the molecular targets of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide and the elucidation of its mechanism of action can provide insights into its therapeutic potential. Finally, the evaluation of the efficacy of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide in animal models of various diseases can pave the way for its use in clinical trials.
Métodos De Síntesis
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide can be synthesized through a multistep process that involves the reaction of cinnamic acid with hydroxylamine to produce cinnamohydroxamic acid. The next step involves the reaction of cinnamohydroxamic acid with 3-chloro-1,2-propanediol to produce 2-(cinnamoylamino)-N-(3-chloro-2-hydroxypropyl)acetamide. Finally, the reaction of 2-(cinnamoylamino)-N-(3-chloro-2-hydroxypropyl)acetamide with phenylacetic acid in the presence of a base results in the formation of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide.
Aplicaciones Científicas De Investigación
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has also been studied for its anti-inflammatory properties, which can be attributed to its ability to inhibit the production of pro-inflammatory cytokines. In addition, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(E)-N-(3-hydroxypropyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-15-7-14-22-21(26)19(16-18-10-5-2-6-11-18)23-20(25)13-12-17-8-3-1-4-9-17/h1-6,8-13,16,24H,7,14-15H2,(H,22,26)(H,23,25)/b13-12+,19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTDCVIVAVAGNC-DKLJFVBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)
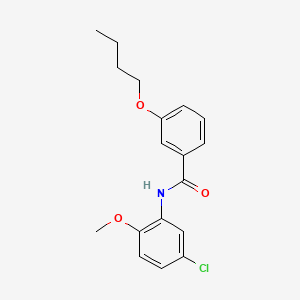
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)
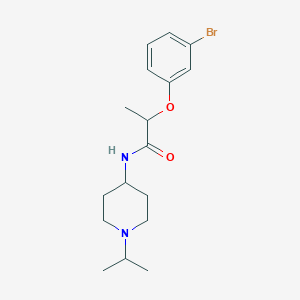
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
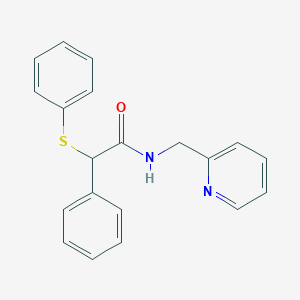
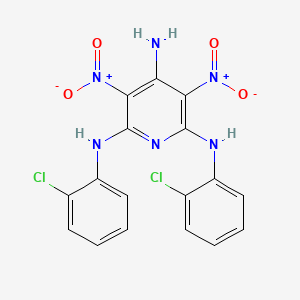
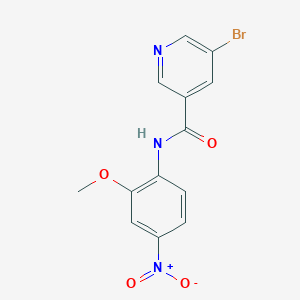
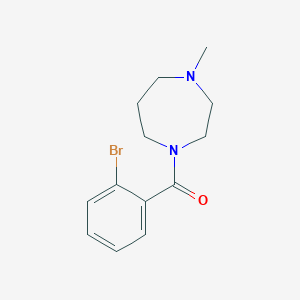
![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)